molecular formula C22H23FN4O3S B6565033 N-(3-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921504-20-3

N-(3-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6565033
CAS No.: 921504-20-3
M. Wt: 442.5 g/mol
InChI Key: OKHGTDQNBJVKOR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by:

  • A 3-fluorophenyl group linked to an acetamide backbone.
  • A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
  • A sulfanyl (-S-) bridge connecting the imidazole to the acetamide moiety.
  • A [(4-methylphenyl)methyl]carbamoyl side chain at position 1 of the imidazole.

Properties

IUPAC Name

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-15-5-7-16(8-6-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-4-2-3-17(23)9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHGTDQNBJVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound 1H-imidazole 5-hydroxymethyl, 1-[(4-methylphenyl)methyl]carbamoyl Enhanced solubility due to hydroxymethyl; carbamoyl group may improve target binding .
Compound 6 () 1H-imidazole 5-(4-fluorophenyl), 1-(4-methylphenyl) Thiazol-2-yl acetamide substituent may enhance metabolic stability compared to fluorophenyl .
8g () 1,3,4-oxadiazole 5-(1H-indol-3-ylmethyl) Oxadiazole core increases electron-deficient character, potentially altering enzyme inhibition profiles .
F711-0186 () 1H-imidazole 5-hydroxymethyl, 1-[(propan-2-yl)carbamoyl]methyl Smaller carbamoyl group (propan-2-yl) reduces steric hindrance, possibly improving membrane permeability .

Key Insight : The imidazole core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, distinguishing it from oxadiazole-based analogues like 8g , which may exhibit reduced polar interactions .

Substituent Variations

Feature Target Compound CM614162 () N-(4-fluorophenyl)-2-[(3-methylthio-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
Aromatic Group 3-fluorophenyl 4-methylphenyl 4-fluorophenyl
Sulfur Linkage Sulfanyl (-S-) Sulfanyl (-S-) Thiadiazole-sulfanyl
Functional Groups Hydroxymethyl, carbamoyl Benzylcarbamoyl Methylthio, thiadiazole

Impact on Properties :

  • The 3-fluorophenyl group in the target compound may enhance lipid solubility compared to 4-methylphenyl in CM614162, favoring blood-brain barrier penetration .
Enzyme Inhibition Potential
  • Compounds with imidazole cores (e.g., Target Compound, F711-0186) show promise in enzyme inhibition due to imidazole’s ability to coordinate metal ions (e.g., zinc in metalloproteases) .
  • Compound 8g (oxadiazole core) demonstrated enzyme inhibition in screening assays, but its mechanism likely differs from imidazole derivatives .

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